molecular formula C10H8F3NO3S B14071039 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one

1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14071039
M. Wt: 279.24 g/mol
InChI Key: KZQQFYBCIRHAMT-UHFFFAOYSA-N
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Description

1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-(trifluoromethylthio)acetophenone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then subjected to further reactions to introduce the propan-2-one moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functional group transformations. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Properties

Molecular Formula

C10H8F3NO3S

Molecular Weight

279.24 g/mol

IUPAC Name

1-[2-nitro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3NO3S/c1-6(15)5-7-3-2-4-8(9(7)14(16)17)18-10(11,12)13/h2-4H,5H2,1H3

InChI Key

KZQQFYBCIRHAMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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